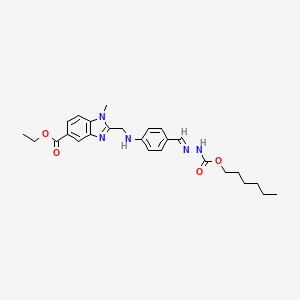![molecular formula C8H7BrN2 B12330039 6-Bromo-3-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1956340-37-6](/img/structure/B12330039.png)
6-Bromo-3-methyl-1H-pyrrolo[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[3,2-c]pyridine, 6-bromo-3-methyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a pyridine ring fused to a pyrrole ring, with a bromine atom at the 6th position and a methyl group at the 3rd position. Its unique structure makes it a valuable scaffold for the development of various biologically active molecules.
Preparation Methods
The synthesis of 1H-Pyrrolo[3,2-c]pyridine, 6-bromo-3-methyl- typically involves palladium-mediated coupling reactions. One common method is the Sonogashira coupling of an appropriately substituted 4-amino-2-bromo-5-iodopyridine . This reaction is followed by cyclization to form the desired pyrrolo[3,2-c]pyridine scaffold. The reaction conditions often include the use of palladium catalysts, copper iodide, and bases such as triethylamine in solvents like dimethylformamide (DMF).
Industrial production methods for this compound are not widely documented, but the principles of palladium-catalyzed cross-coupling reactions are likely employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1H-Pyrrolo[3,2-c]pyridine, 6-bromo-3-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with various nucleophiles under suitable conditions. Common reagents include organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to introduce functional groups such as hydroxyl or carbonyl groups. Reduction reactions can be used to modify the pyridine or pyrrole rings.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups at the 6th position, while oxidation can introduce hydroxyl or carbonyl functionalities.
Scientific Research Applications
1H-Pyrrolo[3,2-c]pyridine, 6-bromo-3-methyl- has several scientific research applications:
Medicinal Chemistry: This compound serves as a scaffold for the development of kinase inhibitors, particularly targeting the fibroblast growth factor receptor (FGFR) and mitotic spindle checkpoint kinase (MPS1)
Biological Studies: The compound is used in studies investigating the inhibition of tubulin polymerization, which is crucial for cell division. This makes it a valuable tool in cancer research.
Chemical Biology: It is employed in the design of molecular probes to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-c]pyridine, 6-bromo-3-methyl- involves its interaction with specific molecular targets:
Kinase Inhibition: The compound inhibits kinases such as FGFR and MPS1 by binding to their active sites, thereby blocking their activity
Tubulin Polymerization Inhibition: The compound binds to the colchicine-binding site on tubulin, preventing its polymerization and thereby disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
1H-Pyrrolo[3,2-c]pyridine, 6-bromo-3-methyl- can be compared with other pyrrolo[3,2-c]pyridine derivatives and similar heterocyclic compounds:
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds also exhibit kinase inhibitory activity but may differ in their selectivity and potency.
Pyrrolo[3,4-c]pyridine Derivatives: These compounds have been studied for their biological activity, including glucose-lowering effects.
6-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine: This compound is structurally similar but lacks the specific substitution pattern of 1H-Pyrrolo[3,2-c]pyridine, 6-bromo-3-methyl-.
The uniqueness of 1H-Pyrrolo[3,2-c]pyridine, 6-bromo-3-methyl- lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for drug development.
Properties
CAS No. |
1956340-37-6 |
|---|---|
Molecular Formula |
C8H7BrN2 |
Molecular Weight |
211.06 g/mol |
IUPAC Name |
6-bromo-3-methyl-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C8H7BrN2/c1-5-3-10-7-2-8(9)11-4-6(5)7/h2-4,10H,1H3 |
InChI Key |
UJSAEXZHLXWKOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=CC(=NC=C12)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


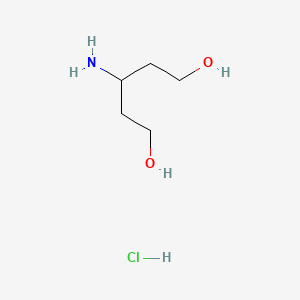
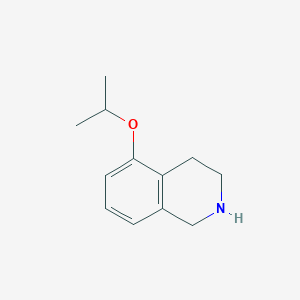

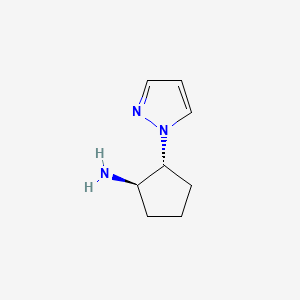
![5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B12329986.png)
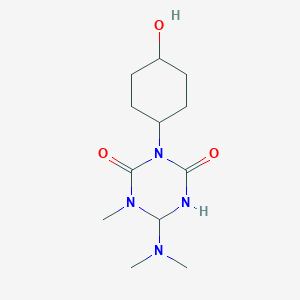
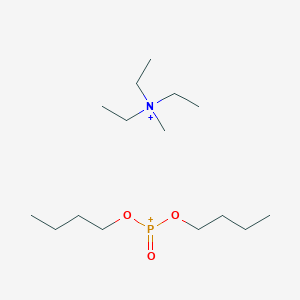
![N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]furan-4-amine](/img/structure/B12330004.png)
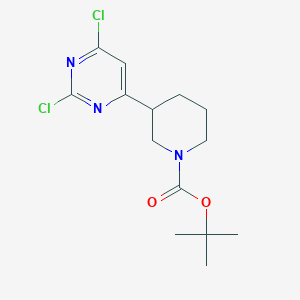
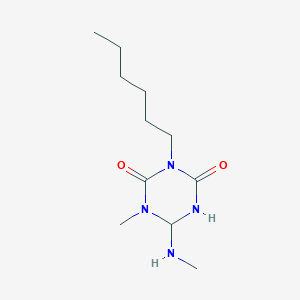

![4-[Chloro(difluoro)methoxy]phenylhydrazine hydrochloride](/img/structure/B12330034.png)
![[2-acetyloxy-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B12330035.png)
